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Get Quote

Executive Summary
PD-1/PD-L1-IN-NP19 (hereafter NP19) is a potent, small-molecule inhibitor targeting the

Programmed Cell Death 1 (PD-1) / Programmed Cell Death Ligand 1 (PD-L1) immune

checkpoint axis.[1][2] Unlike monoclonal antibodies (mAbs) such as pembrolizumab or

nivolumab that sterically block the receptor-ligand interface, NP19 belongs to the resorcinol

dibenzyl ether class of inhibitors. It functions by inducing a specific dimerization of PD-L1,

sequestering the ligand and rendering it incapable of binding to PD-1 on T-cells.

This guide details the physicochemical properties, mechanistic pharmacology, and validated

experimental protocols for researchers utilizing NP19 in immuno-oncology (IO) discovery.

Part 1: Chemical Identity & Structural Basis
NP19 was developed through structure-activity relationship (SAR) optimization of the

biphenyl/resorcinol ether scaffold, originally inspired by the BMS-202/BMS-1001 series.
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Property Specification

Chemical Name PD-1/PD-L1-IN-NP19

CAS Number 2377916-66-8

Molecular Formula C₃₃H₃₁ClN₂O₄

Molecular Weight 555.07 g/mol

Solubility
DMSO: ≥ 30 mg/mL; DMF: ≥ 30 mg/mL; Water:

Insoluble

Appearance Crystalline solid

Storage
-20°C (Powder, 3 years); -80°C (In solvent, 6

months)

Structural Mechanism
NP19 does not bind to the PD-1 receptor. Instead, it binds to the PD-L1 ligand.

Binding Pocket: It occupies a deep, hydrophobic cylindrical pocket formed at the interface of

two PD-L1 molecules.

Dimerization: The binding event induces a conformational change that forces two PD-L1

monomers to dimerize "face-to-face."

Result: The surface residues of PD-L1 required for interacting with PD-1 (e.g., Ile54, Tyr56,

Arg113) are buried within the dimer interface or sterically occluded, preventing T-cell

inhibition.

Part 2: Mechanistic Pharmacology (Visualization)
The following diagram illustrates the competitive inhibition mechanism where NP19 acts as a

"molecular glue" for PD-L1 dimerization, contrasting with the direct blockade by mAbs.
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Caption: NP19 induces PD-L1 homodimerization, preventing the PD-1/PD-L1 inhibitory

complex formation.

Part 3: Preclinical Characterization & Protocols
To validate NP19 activity, a tiered screening approach is required: biochemical affinity, cellular

functionality, and in vivo efficacy.

Biochemical Potency: HTRF Binding Assay
Purpose: Determine the IC₅₀ of NP19 disrupting the interaction between recombinant human

PD-1 and PD-L1. Standard IC₅₀: ~12.5 nM[1][3][4][5]

Protocol:

Reagents: Use a Homogeneous Time-Resolved Fluorescence (HTRF) kit (e.g., Cisbio).

Tag 1: Anti-hPD-1-Europium Cryptate (Donor).
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Tag 2: Anti-hPD-L1-XL665 (Acceptor).

Preparation: Dilute NP19 in DMSO (stock) then into diluent buffer to 4x final concentration.

Incubation:

Add 5 µL of NP19 (varying concentrations).

Add 5 µL of hPD-L1 protein.

Incubate 15 mins at Room Temperature (RT) to allow dimerization.

Add 10 µL of hPD-1 protein.

Detection: Incubate for 2 hours at RT. Read fluorescence ratio (665 nm/620 nm) on a

compatible plate reader (e.g., EnVision).

Analysis: Plot inhibition curves using a 4-parameter logistic fit.

Cellular Function: T-Cell Co-Culture Assay
Purpose: Verify if NP19 restores T-cell effector function (IFN-γ secretion) in the presence of

PD-L1+ tumor cells. Standard EC₅₀: ~3 µM[1][3]

Protocol:

Effector Cells: Isolate human PBMCs or use Jurkat-NFAT-luciferase T-cells engineered to

express PD-1.

Target Cells: Culture Hep3B or CHO cells overexpressing human PD-L1 and a T-cell

activator (e.g., anti-CD3 scFv or membrane-bound OKT3).

Co-Culture Setup:

Seed Target cells (20,000/well) in a 96-well plate. Allow adhesion (4 hours).

Add NP19 (serial dilutions).

Add Effector cells (50,000/well).
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Incubation: 48–72 hours at 37°C, 5% CO₂.

Readout:

PBMC: Collect supernatant and quantify IFN-γ via ELISA.

Jurkat-NFAT: Add luciferase substrate and measure luminescence.

Control: Use an anti-PD-L1 mAb (e.g., Atezolizumab) as a positive control.

In Vivo Efficacy: Syngeneic Mouse Models
Purpose: Assess tumor growth inhibition (TGI) in an immunocompetent host.

Protocol (B16-F10 Melanoma Model):

Animals: C57BL/6 mice (female, 6-8 weeks).

Inoculation: Inject 5×10⁵ B16-F10 cells subcutaneously into the right flank.

Randomization: When tumors reach ~50–100 mm³, randomize into groups (n=8).

Dosing Regimen:

Vehicle: Saline/PEG400 (Daily).

NP19: 25–100 mg/kg (Intragastric gavage, Daily for 15 days).[4]

Measurement: Measure tumor volume (V = 0.5 × Length × Width²) every 2-3 days.

Endpoints: Tumor weight at sacrifice; Flow cytometry of tumor-infiltrating lymphocytes (CD8+

T-cells).

Part 4: Pharmacokinetics (PK) Profile
NP19 demonstrates moderate stability but low oral bioavailability, a common challenge in the

resorcinol ether class.

Table 1: PK Parameters in Rats (Cheng et al.)
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Parameter IV (1 mg/kg) PO (10 mg/kg) Interpretation

Tmax (h) - 0.6 ± 0.2 Rapid absorption

Cmax (µg/L) 1751 69.5

Low peak plasma

concentration via oral

route

T1/2 (h) 1.5 ± 0.5 10.9 ± 7.7

Slow elimination

phase after oral

dosing

Bioavailability (F) - ~5%

Critical Limitation:

Requires formulation

optimization

Clearance (CL) 0.9 L/h/kg 23.1 L/h/kg -

Note: The discrepancy in half-life (IV vs PO) suggests flip-flop kinetics or absorption-rate limited

elimination in the oral formulation.

Part 5: Experimental Workflow Visualization
The following diagram outlines the critical path for validating NP19 batches in a drug discovery

setting.
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Caption: Validation workflow for NP19 from compound solubilization to in vivo efficacy readout.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10823503/docs?utm_src=pdf-body-img#pd-1-pd-l1-in-np19-technical-monograph-development-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cheng, B., et al. (2020).Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the

Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential

Anticancer Agents. Journal of Medicinal Chemistry.[5][6]

MedChemExpress.PD-1/PD-L1-IN-NP19 Product Datasheet & Biological Activity.

Cayman Chemical.NP19 Product Insert and Safety Data Sheet.

Zak, K. M., et al. (2017).Structural basis for small molecule targeting of the programmed

death ligand 1 (PD-L1). Oncotarget.[5] (Providing structural basis for the resorcinol ether

class mechanism).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. medkoo.com [medkoo.com]

2. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune
Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]

3. caymanchem.com [caymanchem.com]

4. medchemexpress.com [medchemexpress.com]

5. PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer -
PMC [pmc.ncbi.nlm.nih.gov]

6. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for
Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [PD-1/PD-L1-IN-NP19: Technical Monograph &
Development Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10823503/docs#pd-1-pd-l1-in-np19-technical-
monograph-development-guide]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9771956/
https://pubmed.ncbi.nlm.nih.gov/38348878/
https://www.benchchem.com/product/b10823503/docs?utm_src=pdf-body#pd-1-pd-l1-in-np19-technical-monograph-development-guide
https://pmc.ncbi.nlm.nih.gov/articles/PMC9771956/
https://www.benchchem.com/product/b10823503?utm_src=pdf-custom-synthesis#bc-rfq
https://www.medkoo.com/products/39564
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.654463/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.654463/full
https://www.caymanchem.com/product/31791/np19
https://www.medchemexpress.com/pd-1-pd-l1-in-np19.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9771956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9771956/
https://pubmed.ncbi.nlm.nih.gov/38348878/
https://pubmed.ncbi.nlm.nih.gov/38348878/
https://www.benchchem.com/product/b10823503/docs#pd-1-pd-l1-in-np19-technical-monograph-development-guide
https://www.benchchem.com/product/b10823503/docs#pd-1-pd-l1-in-np19-technical-monograph-development-guide
https://www.benchchem.com/product/b10823503/docs#pd-1-pd-l1-in-np19-technical-monograph-development-guide
https://www.benchchem.com/product/b10823503/docs#pd-1-pd-l1-in-np19-technical-monograph-development-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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